

A Technical Guide to the Biological Activity of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B122350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic acid, characterized by iodine atoms at the 3 and 5 positions of the benzene ring.[1][2] Its chemical structure, $C_7H_4I_2O_3$, gives it a molecular weight of 389.91 g/mol .[1][3][4][5] This compound typically appears as a white to off-white crystalline solid with a melting point in the range of 220-235°C. [1][4] While sparingly soluble in water, it shows better solubility in organic solvents like ethanol and acetone.[2][6]

Historically investigated for antimicrobial properties, 3,5-DISA has emerged as a molecule of significant interest in medicinal chemistry and drug development.[6][7] Its applications range from being a crucial intermediate in the synthesis of veterinary antiparasitic drugs like Closantel and Rafoxanide to a powerful agent in preventing protein aggregation in amyloid diseases.[8] [9] This guide provides a comprehensive overview of its key biological activities, supported by quantitative data, experimental protocols, and pathway visualizations.

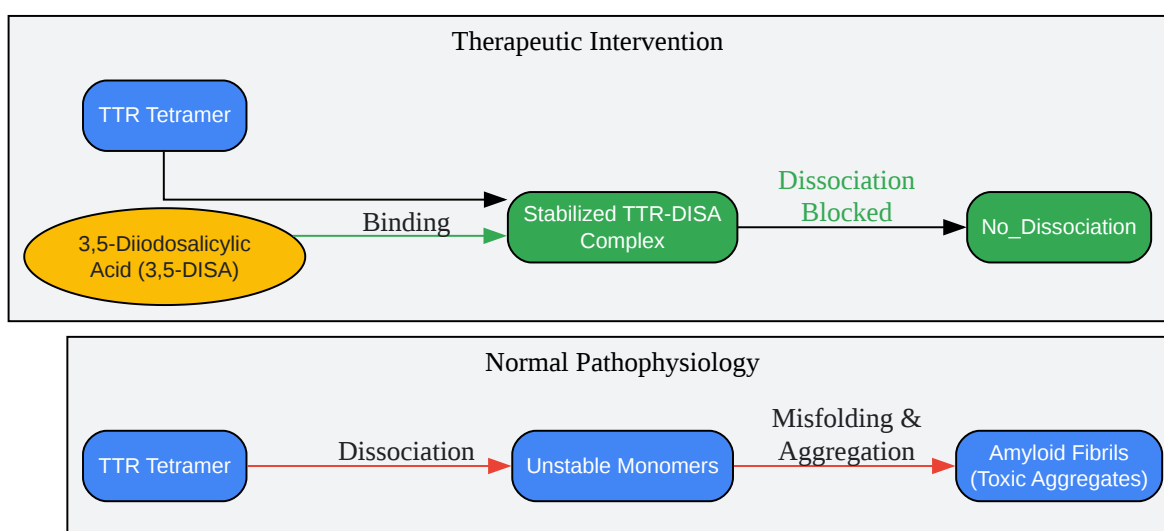
Interaction with Transport Proteins

The ability of 3,5-DISA to bind to major transport proteins like transthyretin and serum albumin is central to its therapeutic potential and pharmacokinetic profile.

Transthyretin (TTR) Stabilization

Transthyretin (TTR) is a homotetrameric protein found in plasma that is associated with amyloid diseases such as senile systemic amyloidosis and familial amyloidotic polyneuropathy. [10][11] The disease pathology involves the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. [10][11]

3,5-DISA has been identified as a potent inhibitor of TTR amyloidogenesis. [1][12] It functions by binding to the thyroxine-binding pockets within the central channel of the TTR tetramer. [1][10] This binding stabilizes the native tetrameric conformation, preventing its dissociation into amyloidogenic monomers. The presence of iodine atoms is crucial for this high-affinity interaction, fitting into the halogen binding pockets within the TTR channel. [10][12]



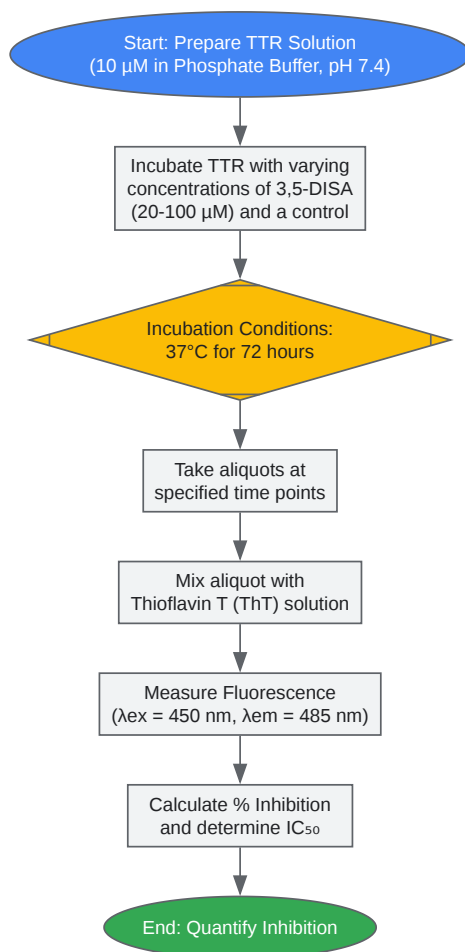
[Click to download full resolution via product page](#)

Caption: Mechanism of TTR stabilization by 3,5-Diiodosalicylic Acid.

Compound	Parameter	Value	Reference
3,5-Diiodosalicylic acid	IC ₅₀	~50 μ M	[1]

This protocol outlines the Thioflavin T (ThT) fluorescence assay used to monitor TTR aggregation.

- **Protein Preparation:** Recombinant human TTR is prepared and stored at a concentration of 10 μ M in a 10 mM phosphate buffer (pH 7.4).
- **Incubation:** TTR is incubated at 37°C in the presence of varying concentrations of 3,5-DISA (e.g., 20–100 μ M). A control sample without the inhibitor is run in parallel.
- **Aggregation Monitoring:** The aggregation process is monitored over a period of 72 hours.[\[1\]](#)
- **Fluorescence Measurement:** At specified time points, aliquots are taken from each sample and mixed with a Thioflavin T solution. ThT fluorescence, which increases significantly upon binding to amyloid fibrils, is measured using a spectrofluorometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[\[1\]](#)
- **Data Analysis:** The fluorescence intensity of samples with 3,5-DISA is compared to the control to determine the percentage of inhibition. The IC₅₀ value is calculated from the dose-response curve.
- **Confirmation:** Transmission Electron Microscopy (TEM) can be used to visually confirm the reduction of fibril formation in the presence of the inhibitor.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for TTR amyloidogenesis inhibition assay.

Human Serum Albumin (HSA) Binding

3,5-DISA also demonstrates significant binding to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction is critical as it directly influences the compound's pharmacokinetics, including its distribution and half-life in vivo.[1] Studies using circular dichroism (CD) spectroscopy have shown that the binding of 3,5-DISA to HSA induces chirality in the otherwise achiral compound.[1]

Protein Target	Parameter	Value	Cooperativity (Hill Coeff.)	Reference
Human Serum Albumin (HSA)	Dissociation Constant (K _d)	~0.023 mM	3.1 (Positive Cooperativity)	[1]

- **Solution Preparation:** Prepare stock solutions of HSA in a phosphate buffer (pH 7.4) and 3,5-DISA in a suitable solvent (e.g., ethanol).
- **Titration:** A fixed concentration of HSA is titrated with increasing concentrations of 3,5-DISA.
- **CD Spectra Acquisition:** For each titration point, the CD spectrum is recorded in the far-UV (200-250 nm) and near-UV (250-350 nm) regions to monitor changes in the secondary and tertiary structure of HSA upon ligand binding.
- **Data Analysis:** The change in molar ellipticity at a specific wavelength is plotted against the ligand concentration.
- **Kd Determination:** The dissociation constant (Kd) is determined by fitting the binding isotherm data to a suitable binding model (e.g., the Hill equation), which also provides the Hill coefficient to assess cooperativity.^[1]

Enzyme and Receptor Interactions

Beyond transport proteins, 3,5-DISA interacts with specific enzymes and receptors, suggesting a broader range of biological activities.

- **Enzymatic Inhibition:** The compound has been shown to inhibit 20 α -hydroxysteroid dehydrogenase (AKR1C1), an enzyme involved in steroid metabolism.^[1]
- **Receptor Agonism:** 3,5-DISA exhibits agonist activity at GPR35, an orphan G protein-coupled receptor implicated in various physiological processes.^{[13][14]}

Target	Activity	Parameter	Value	Reference
20 α -hydroxysteroid dehydrogenase (AKR1C1)	Inhibition	IC ₅₀	Value not specified in results	^[1]
GPR35	Agonism	-	Activity confirmed	^{[13][14]}

Applications in Plant Biology and Agriculture

Research has also explored the effects of 3,5-DISA in plants, particularly in the context of iodine biofortification of crops like lettuce and tomato.

Studies show that 3,5-DISA is absorbed by plant roots, although less efficiently than inorganic iodine (KI).^[1] It tends to accumulate more in the roots than in the leaves. At higher concentrations, it can exhibit phytotoxic effects, such as a reduction in shoot biomass in tomatoes.^[1] Furthermore, it influences plant metabolism by decreasing sugar accumulation at high doses and altering antioxidant responses.^[1] In lettuce, 3,5-DISA induces the synthesis of iodinated phenolic derivatives and upregulates genes associated with stress responses.^[1]

Plant	Compound	Concentration	Effect on Shoot Biomass	Effect on Sugar Content	Reference
Tomato	3,5-DISA	10–25 μM I	Reduced	-	^[1]
Tomato	3,5-DISA	50 μM I	-	Decreased	^[1]
Lettuce	3,5-DISA	-	No effect	Reduced	^[1]

Synthesis and Purification

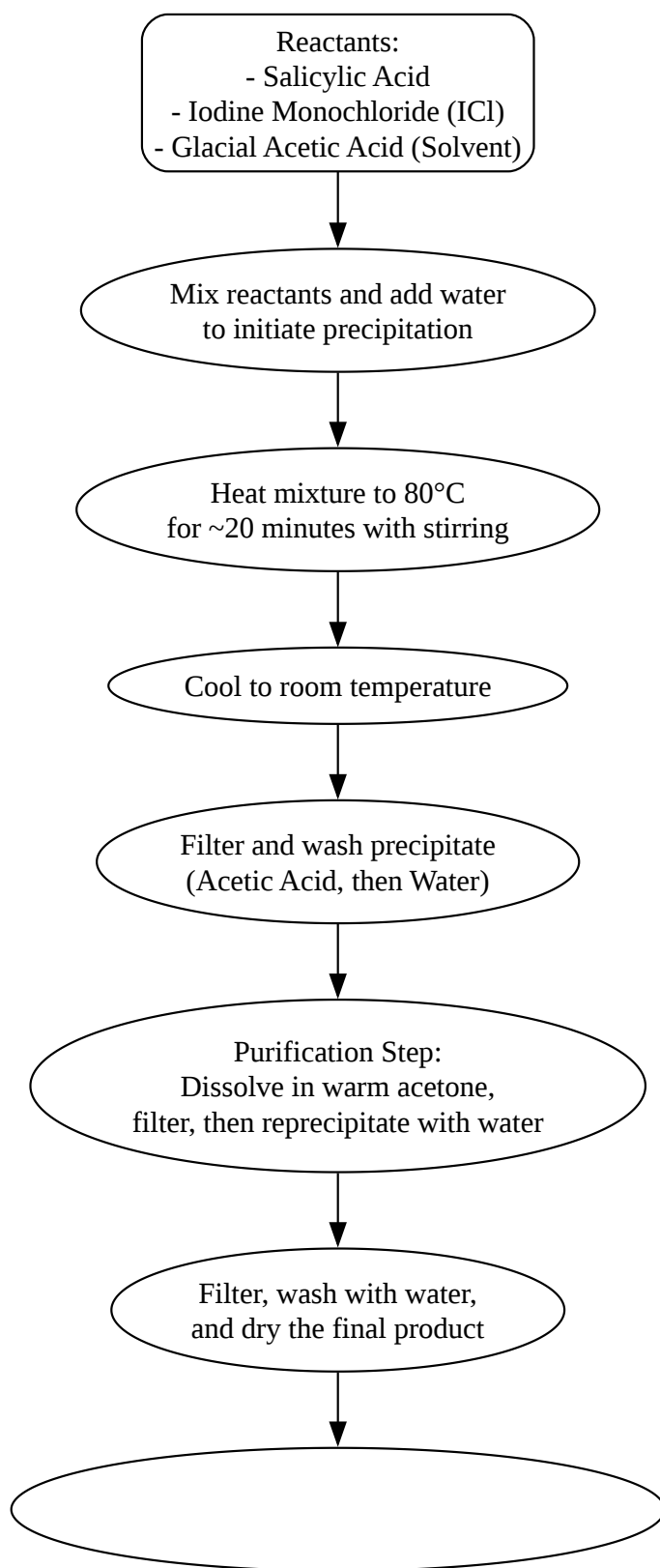
The synthesis of high-purity 3,5-DISA is essential for research and pharmaceutical applications. Several methods have been established.

Common Synthesis Method: Iodination with Iodine Monochloride

A prevalent method involves the direct electrophilic iodination of salicylic acid using iodine monochloride (ICl).^[1]

- **Dissolution:** Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).^[15]
- **Addition of Reagent:** A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 cc) is added with stirring, followed by the addition of water (725 cc), which causes a yellow precipitate to form.^[15]

- Reaction: The mixture is heated to approximately 80°C and maintained at this temperature for about twenty minutes with continuous stirring.[15]
- Isolation: After cooling, the precipitate is filtered and washed with acetic acid and then water. [15]
- Purification: The crude solid is dissolved in warm acetone, filtered, and then reprecipitated by the slow addition of water. The final product is filtered, washed with water, and dried.[15] This method yields **3,5-diiodosalicylic acid** with a melting point of 235–236°C and a yield of 91–92%.[15]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diiodosalicylic Acid|Pharmaceutical Intermediate [benchchem.com]
- 2. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 3. 3,5-Diiodosalicylic acid | C₇H₄I₂O₃ | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. leapchem.com [leapchem.com]
- 8. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 14. bocsci.com [bocsci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of 3,5-Diiodosalicylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122350#biological-activity-of-3-5-diiodosalicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com